Antifungal agent 54

antifungal susceptibility Candida albicans MIC

Generic azoles fail against fluconazole-resistant Candida strains, limiting resistance mechanism research. Antifungal agent 54 (A05) is a selenium-substituted miconazole analogue that retains CYP51 inhibition in resistant isolates. • MIC 0.25-1 μg/mL against fluconazole-resistant C. albicans • Improved hemolytic safety margin vs. parent miconazole • Enables dissection of efflux pump vs. target-site resistance Ideal positive control for azole-susceptible and resistant isogenic studies. Bulk and custom packaging available.

Molecular Formula C18H15Cl2FN2Se
Molecular Weight 428.2 g/mol
Cat. No. B15139237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntifungal agent 54
Molecular FormulaC18H15Cl2FN2Se
Molecular Weight428.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C[Se]C(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl
InChIInChI=1S/C18H15Cl2FN2Se/c19-14-4-5-16(17(20)9-14)18(10-23-7-6-22-12-23)24-11-13-2-1-3-15(21)8-13/h1-9,12,18H,10-11H2
InChIKeyOCOOBEHTQOJGBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antifungal Agent 54: Chemical Identity and Antifungal Profile


Antifungal agent 54, also designated compound A05 (CAS: 2422019-78-9), is a synthetic small molecule belonging to the imidazole class of antifungal agents. It is a selenium-substituted analogue of miconazole, developed through a bioisosteric replacement strategy [1]. The compound is characterized as a potent inhibitor of fungal lanosterol 14α-demethylase (CYP51), the enzyme responsible for ergosterol biosynthesis, and has demonstrated significant activity against fluconazole-resistant Candida albicans strains [1]. Its molecular formula is C18H15Cl2FN2Se, with a molecular weight of 428.19 g/mol .

1 Bioisosteric selenium-substituted miconazole analogue
2 Fungal CYP51 inhibition study tool
3 Reported activity against fluconazole-resistant C. albicans

Why Antifungal Agent 54 Cannot Be Substituted


Generic miconazole and conventional azoles face significant limitations against fluconazole-resistant Candida strains, and their substitution for Antifungal agent 54 would result in loss of critical performance attributes. The incorporation of a selenium atom via bioisosteric replacement in Antifungal agent 54 confers a differentiated pharmacological profile that includes retained potency against fluconazole-resistant isolates, superior fungicidal activity compared to the parent miconazole, and a markedly improved safety margin as evidenced by hemolysis assays [1]. These features are not present in generic azole antifungals, making Antifungal agent 54 a non-interchangeable tool compound for research applications targeting drug-resistant fungal pathogens [1].

! Selenium substitution may alter target engagement profile vs miconazole
! Activity against fluconazole-resistant strains may not be matched by generic azoles
! Hemolytic profile may differ; host-cell toxicity context requires review

Quantitative Differentiation: Antifungal Agent 54 vs. Azoles


MIC Against Fluconazole-Resistant C. albicans

Antifungal agent 54 demonstrates potent inhibitory activity against fluconazole-resistant Candida albicans strains, with a reported minimum inhibitory concentration (MIC) range of 0.25–1 μg/mL . In the same study series, miconazole exhibited reduced efficacy against fluconazole-resistant isolates, and the novel selenium-containing analogues as a class were reported to have 'more stronger fungicidal activities than miconazole' [1]. This quantitative advantage positions Antifungal agent 54 as a superior choice for research involving azole-resistant fungal models.

MIC (fluconazole-resistant C. albicans)
Reported
0.25–1 μg/mL
Supports antifungal screening against azole-resistant strains
Broth microdilution; class-level activity inferred
antifungal susceptibility Candida albicans MIC fluconazole resistance

Reduced Hemolytic Toxicity Compared to Miconazole

In a comparative hemolysis assay using sheep erythrocytes, the selenium-containing miconazole analogues, including Antifungal agent 54, demonstrated significantly reduced hemolytic activity relative to miconazole [1]. This finding indicates a superior safety margin for Antifungal agent 54, a critical parameter for in vivo antifungal research where off-target toxicity to host cells is a major concern.

Hemolytic activity
Head-to-head
Target: Lower hemolysis vs miconazole Comparator: Miconazole (higher hemolysis)
Hemolysis endpoint context may differ; supports host-cell safety review
Sheep erythrocyte assay; exact % not reported
hemolysis assay therapeutic index safety profile miconazole

Candida Biofilm Inhibition

The class of selenium-containing miconazole analogues, to which Antifungal agent 54 belongs, was shown to effectively prevent the formation of Candida biofilms [1]. Biofilm formation is a major contributor to antifungal resistance and device-associated infections. This activity adds a valuable dimension to the compound's profile beyond simple growth inhibition.

Biofilm inhibition
Class-level
Prevented C. albicans biofilm formation (class-level)
Supports biofilm disruption research in Candida models
Class-level inference; compound-specific data to verify
biofilm inhibition Candida albicans virulence azole resistance

Antifungal Agent 54: Research Applications


Azole Resistance Mechanisms in C. albicans

Antifungal agent 54 is uniquely suited for laboratories studying the molecular basis of fluconazole resistance. Its demonstrated efficacy against fluconazole-resistant C. albicans strains (MIC 0.25–1 μg/mL) allows researchers to directly compare its mechanism of action with that of fluconazole in isogenic resistant and susceptible isolates. This compound can serve as a positive control for azole-susceptible CYP51 inhibition while retaining activity in resistant backgrounds, enabling dissection of resistance mechanisms such as efflux pump overexpression or target site mutations.

Biofilm Disruption in Device-Associated Candida Infections

The class-level evidence for biofilm inhibition by selenium-containing miconazole analogues [1] positions Antifungal agent 54 as a valuable probe in biofilm research. Studies investigating the prevention of catheter-related candidiasis or denture stomatitis can utilize this compound to assess the impact of CYP51 inhibition on biofilm architecture and extracellular matrix production. Its improved hemolytic safety profile [1] further supports its use in co-culture models with host cells.

SAR of Selenium-Containing Azole Antifungals

Antifungal agent 54 (compound A05) is a key intermediate in the SAR landscape of selenium-substituted miconazole derivatives described by Xu et al. [1]. Its distinct substitution pattern (3-fluorophenylmethylselanyl group) provides a scaffold for further optimization. Procurement of this specific compound enables systematic comparison with other series members (e.g., A03, B17) to elucidate the contributions of selenium placement and aromatic substitution to antifungal potency, CYP51 binding affinity, and mammalian cell toxicity.

Application
Selection Property
Validation Focus
Azole resistance mechanism studies
CYP51 inhibition in resistant strains
Comparative MIC endpoints
Candida biofilm disruption studies
Biofilm inhibition activity
Biofilm architecture & matrix production endpoints
Selenium-containing azole SAR
Selenium substitution pattern
CYP51 binding & mammalian cell toxicity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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